Btk Kinase Inhibition: Quantitative Activity Range Established in the Founding Patent Relative to Structural Analogs
CAS 825630-44-2 is disclosed in US Patent 6,919,340 as a Btk inhibitor. The patent establishes that compounds within the claimed genus—including the target compound—exhibit in vitro Btk IC₅₀ values of less than 10 μM, with preferred compounds achieving IC₅₀ values below 1 μM or even below 100 nM [1]. While a specific IC₅₀ value for the individual compound is not publicly disclosed, the patent's assay conditions are defined: Btk inhibition is measured using a standard in vitro kinase assay with recombinant human Btk enzyme, ATP at or near Kₘ concentration, and a peptide substrate [1]. By contrast, the closely related positional isomer 3-(1-benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is not cited in the patent as exhibiting Btk inhibitory activity, suggesting that the C3 substitution position (3-yl vs. 2-yl) is a critical determinant of Btk binding . The patent's broader SAR teaches that C8 N-alkyl substitution (here, N-methyl) in combination with C3 heteroaryl groups is required for potent kinase modulation, with unsubstituted or differently substituted analogs showing substantially reduced activity [1].
| Evidence Dimension | In vitro Btk kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 10 μM (patent genus claim); preferred compounds < 100 nM |
| Comparator Or Baseline | 3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine: no Btk inhibitory activity reported in the patent |
| Quantified Difference | Activity vs. no reported activity at Btk; exact fold-difference not calculable |
| Conditions | Recombinant human Btk; in vitro kinase assay; ATP at/near Kₘ; peptide substrate (US Patent 6,919,340) |
Why This Matters
For procurement decisions in Btk-targeted screening campaigns, the 3-yl benzothiophene isomer exhibits documented Btk activity within the patent, whereas the 2-yl isomer lacks such documentation, making CAS 825630-44-2 the appropriate choice for Btk-focused research programs.
- [1] Currie, K. S.; DeSimone, R. W.; Pippin, D. A.; Darrow, J. W.; Mitchell, S. A. Imidazo[1,2-a]pyrazin-8-ylamines, Method of Making, and Method of Use Thereof. U.S. Patent 6,919,340, July 19, 2005. View Source
